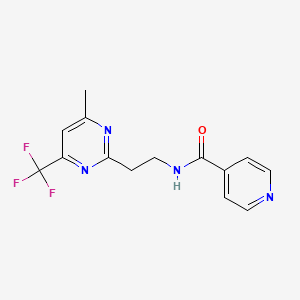

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a synthetic compound featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 4 and 6, respectively. The pyrimidine ring is connected via an ethyl linker to an isonicotinamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isonicotinamide moiety may contribute to hydrogen bonding or π-π stacking interactions in biological systems.

Propriétés

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)4-7-19-13(22)10-2-5-18-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJSKXAXLVKMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications. They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities.

Mode of Action

It’s known that pyrimidine derivatives can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities.

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities.

Pharmacokinetics

It’s known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored. Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties.

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities.

Activité Biologique

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula : C13H12F3N3O2

- Molecular Weight : 299.253 g/mol

- LogP : 3.28

- Polar Surface Area : 64 Ų

The presence of a trifluoromethyl group and a pyrimidine moiety enhances its biological properties, making it a candidate for various applications in pharmacology and agriculture .

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, while the isonicotinamide moiety contributes to its inhibitory effects on certain biochemical pathways. This compound has shown potential as an inhibitor of various enzymes involved in metabolic processes.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that derivatives of this compound exhibit moderate to good antibacterial and antifungal activities. For instance:

- Antifungal Activity : Compounds similar to this compound have shown effectiveness against pathogens such as Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to established antifungal agents .

| Compound | Target Pathogen | EC50 (μg/mL) |

|---|---|---|

| This compound | Rhizoctonia solani | 5.21 |

| Hymexazol | Rhizoctonia solani | 6.11 |

Molecular Docking Studies

Molecular docking simulations have indicated favorable interactions between the compound and target proteins, suggesting a strong potential for inhibiting specific enzymatic activities. For example, docking studies revealed that the compound binds effectively to the active site of certain enzymes, forming critical hydrogen bonds that stabilize the interaction .

Case Studies

- In Vitro Studies : A study evaluating the antibacterial activity of related compounds found that this compound exhibited significant activity against Xanthomonas oryzae with lower MIC values compared to traditional antibiotics.

- In Vivo Efficacy : In animal models, compounds based on this structure have shown promise in reducing infection rates caused by bacterial pathogens, indicating potential for therapeutic use in treating infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is an analysis based on structural analogs and general medicinal chemistry principles.

Structural Analogues and Key Differences

3-Chloro-N-phenyl-phthalimide () Core Structure: Phthalimide (aromatic dicarboximide) vs. pyrimidine (six-membered heterocycle with two nitrogen atoms). Substituents: Chlorine at position 3 vs. trifluoromethyl and methyl groups on pyrimidine. Applications: Phthalimide derivatives are primarily used in polymer synthesis (e.g., polyimides) , whereas pyrimidine derivatives like the target compound are more common in drug discovery.

Compound 7h () Core Structure: Fused dihydropyrimido[4,5-d]pyrimidine vs. simple pyrimidine. Substituents: Complex substitutions, including methylpyridin-3-yl amino and valine-derived groups, vs. simpler methyl and trifluoromethyl groups. Linker: A more elaborate peptide-like linker in 7h vs. a short ethyl chain in the target compound.

Hypothetical Data Table

Research Findings and Trends

- Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the target compound likely improves metabolic stability and target affinity compared to chlorine in 3-chloro-N-phenyl-phthalimide, as CF₃ groups resist oxidative degradation and enhance hydrophobic interactions .

- Isonicotinamide Role : The isonicotinamide moiety may confer similarity to antitubercular agents (e.g., isoniazid), suggesting possible antibacterial mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.